molecular formula C16H24N2O3 B13793270 p-(2-(Butylamino)propionamido)benzoic acid ethyl ester CAS No. 93142-90-6

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester

Cat. No.: B13793270
CAS No.: 93142-90-6
M. Wt: 292.37 g/mol
InChI Key: FRPALAJMOMSFOK-UHFFFAOYSA-N
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Description

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester is an ethyl ester derivative of a para-aminobenzoic acid (PABA) analog, positioning it as a compound of significant interest in medicinal chemistry and pharmaceutical research. PABA serves as a fundamental building block in drug design due to its structural versatility, which allows for substitutions at both the amino and carboxyl groups, facilitating the development of novel molecules with potential therapeutic applications . This particular derivative, by incorporating a butylamino-propionamido side chain, is related to a class of compounds explored for their diverse biological activities. Researchers investigate such PABA analogs for a range of potential properties, including antimicrobial, anticancer, and anti-Alzheimer's activities, as the PABA scaffold is known to be well-tolerated and capable of broad biological effects . Its structural framework is similar to that of other documented derivatives, such as ethyl 4-[2-(diethylamino)propanoylamino]benzoate, which highlights the research focus on amino-functionalized side chains attached to the PABA core . In scientific studies, related compounds have been evaluated as inhibitors of cholinesterase, which is a key target for cognitive enhancement in conditions like Alzheimer's disease, suggesting a potential mechanism of action for this class of molecules through the modulation of neurotransmitter levels . Furthermore, the PABA moiety is a classic component in the design of antifolate agents and has historical importance in antibacterial sulfonamide drugs, indicating its continued relevance in the development of targeted chemotherapeutic and antimicrobial agents . This ester is intended for use in non-clinical laboratory research only.

Properties

CAS No.

93142-90-6

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

ethyl 4-[2-(butylamino)propanoylamino]benzoate

InChI

InChI=1S/C16H24N2O3/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19)

InChI Key

FRPALAJMOMSFOK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step 1: Esterification of p-aminobenzoic acid

  • Starting from p-aminobenzoic acid, the carboxylic acid group is esterified with ethanol under acidic or catalytic conditions to form p-aminobenzoic acid ethyl ester.

Step 2: Propionamido group introduction

  • The amino group on the aromatic ring is acylated with propionyl chloride or a related propionylating agent to form the propionamido linkage, yielding p-(propionamido)benzoic acid ethyl ester.

Step 3: Butylamino substitution

  • The propionamido group is further modified by nucleophilic substitution or reductive amination to introduce the butylamino moiety at the 2-position of the propionamido side chain.

Step 4: Formation of hydrochloride salt

  • The free base of the compound is treated with hydrochloric acid in an appropriate solvent such as ethyl ether or ethanol to form the hydrochloride salt, enhancing the compound's solubility and stability.

Representative Reaction Conditions and Purification

Step Reagents and Conditions Purification Method Yield (%) Notes
Esterification Ethanol, acid catalyst (e.g., H2SO4), reflux Extraction, distillation High Standard Fischer esterification
Propionamido formation Propionyl chloride, triethylamine, dichloroethane, room temp Silica gel chromatography (heptane/ethanol) ~50 Controlled temperature to avoid side reactions
Butylamino substitution Butylamine or butylamino precursor, potassium carbonate, acetonitrile, room temp Chromatography on silica gel 70-90 Use of anhydrous conditions recommended
Hydrochloride salt formation Hydrogen chloride in ethyl ether or ethanol Filtration and drying Quantitative Salt formation improves handling

Example from Patent Literature

A detailed example from patent US5223510A describes a similar synthetic approach for related alkylaminoalkyl derivatives. The procedure involves:

  • Reaction of an amino-substituted benzoyl chloride with an amine derivative in acetonitrile with potassium carbonate as a base.
  • Purification by silica gel chromatography using heptane/ethanol or dichloroethane/heptane eluents.
  • Formation of the hydrochloride salt by bubbling hydrogen chloride gas into an ethereal solution of the free base, followed by filtration of the precipitated salt.
  • Yields reported range from 50% for the base intermediate to 97% for the final product after purification.

Analytical Characterization

Characterization of the compound at various stages typically employs:

Comparative Data Table of Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reported Yield (%) Reference
This compound hydrochloride C16H25ClN2O3 328.83 Butylamino-propionamido, ethyl ester, HCl salt 50-97 (varies by step)
p-Aminobenzoic acid 2-(butylamino)ethyl ester hydrochloride C13H21ClN2O2 272.77 Butylaminoethyl ester, HCl salt Not specified
4-(2-Piperidinoethoxy)benzoic acid hydrochloride C13H18ClNO3 ~263 Piperidine substitution, ester derivative 83

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(butylamino)propanoylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

1. Local Anesthetic Properties
Ethyl 4-(butylamino)benzoate has been studied for its effectiveness as a local anesthetic. Research indicates that compounds with similar structures exhibit significant anesthetic activity, making them suitable for medical applications such as pain management during surgical procedures. The compound's mechanism involves blocking sodium channels, which inhibits nerve signal transmission.

2. Anti-arrhythmic and Antiadrenergic Effects
A patent study highlighted the compound's potential as an anti-arrhythmic agent. In experimental models, it demonstrated the ability to prolong action potentials in cardiac tissues, suggesting its utility in treating arrhythmias. This property could be leveraged in developing new therapies for heart rhythm disorders .

Cosmetic Applications

1. Skin Care Formulations
Ethyl 4-(butylamino)benzoate is also utilized in cosmetic formulations due to its moisturizing properties. A study on cosmetic formulation principles demonstrated that this compound can enhance skin hydration and improve the sensory feel of topical products. The formulation design involved optimizing the concentration of this compound alongside other ingredients to achieve desired rheological and sensory characteristics .

2. Sunscreen Agents
The compound's ability to absorb UV radiation makes it a candidate for inclusion in sunscreen formulations. Its efficacy in protecting skin from harmful UV rays can be attributed to its chemical structure, which allows it to act as a UV filter.

Chemical Synthesis

Ethyl 4-(butylamino)benzoate serves as an important intermediate in chemical synthesis processes. It is used to create various derivatives that have applications in drug development and material science. Its synthesis typically involves the esterification of butylamino benzoic acid with ethanol, providing a pathway for producing more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Focus Area Findings
Patent US5223510AAnti-arrhythmic effectsDemonstrated significant prolongation of action potential duration in rat models .
Cosmetic Formulation StudySkin hydrationIdentified optimal concentrations for enhancing moisturizing effects; showed improved sensory attributes in formulations .
Local Anesthetic ResearchPain managementConfirmed anesthetic properties through sodium channel blockade mechanisms .

Mechanism of Action

The mechanism of action of ethyl 4-[2-(butylamino)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: p-(2-(Butylamino)propionamido)benzoic acid ethyl ester
  • Synonyms: Ethyl-4-Butyl Aminobenzoate, Benzoic Acid, 4-(Butylamino)-, Ethyl Ester
  • CAS Number : 94-32-6
  • Molecular Formula: C₁₃H₁₉NO₂
  • Molecular Weight : 233.30 g/mol

Structural Features: This compound is a benzoic acid derivative with an ethyl ester group at the carboxyl position. The para-substituent consists of a propionamido chain modified by a butylamino group. This structure confers both lipophilic (butyl chain) and hydrogen-bonding (amide and ester) properties, making it relevant in pharmaceutical and agrochemical research .

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoic Acid Esters

Table 1: Key Structural and Functional Differences

Compound Name Substituents on Benzene Ring Functional Groups Molecular Weight (g/mol) CAS Number
This compound Butylamino-propionamido Ester, amide, tertiary amine 233.30 94-32-6
p-[4,6-Bis(trichloromethyl)-S-triazin-2-yl]benzoic acid ethyl ester (TCMBA) Trichloromethyl-triazine Ester, triazine, chlorine atoms 435.50 Not provided
2-(Dimethylamino)ethyl p-(butylamino)benzoate Butylamino, dimethylaminoethyl ester Ester, tertiary amine 250.29 94-24-6
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic acid ethyl ester Piperazinyl-bromophenylmethyl Ester, piperazine, bromine 403.31 926934-01-2
DMAEp-acetamidobenzoate Acetamido, dimethylaminoethyl ester Ester, amide, tertiary amine 250.29 2811-31-6

Physicochemical Properties and Reactivity

  • Lipophilicity: The target compound’s butyl chain enhances lipophilicity, comparable to 2-(dimethylamino)ethyl p-(butylamino)benzoate . TCMBA’s trichloromethyl groups significantly increase hydrophobicity and environmental persistence .
  • Solubility :
    • The tertiary amine in the target compound and DMAEp-acetamidobenzoate improves water solubility in acidic conditions .
    • Piperazinyl derivatives (e.g., 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic acid ethyl ester) exhibit moderate solubility due to the polar piperazine moiety .

Biological Activity

p-(2-(Butylamino)propionamido)benzoic acid ethyl ester is a compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 219.30 g/mol
  • IUPAC Name : Ethyl 4-(butylamino)benzoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's amine group facilitates binding to receptors involved in neurotransmission and enzymatic pathways, potentially influencing physiological responses.

Biological Activities

  • Antimicrobial Activity :
    • Several studies have indicated that derivatives of butylaminobenzoic acid exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .
  • Analgesic Properties :
    • Research has demonstrated that butylaminobenzoic acid derivatives may possess analgesic effects. The mechanism is believed to involve inhibition of pain pathways, making it a candidate for pain management therapies .
  • Anticancer Potential :
    • Some studies have explored the anticancer properties of related compounds, indicating that they may inhibit tumor growth by inducing apoptosis in cancer cells. The exact pathways remain under investigation but suggest a promising avenue for cancer treatment .

Case Studies

  • Study on Antimicrobial Effects : A study conducted on various analogs of butylaminobenzoic acid demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
  • Analgesic Efficacy in Clinical Trials : Clinical trials involving tetracaine and its metabolites, including p-butylaminobenzoic acid, showed promising results in pain management during surgical procedures. The pharmacokinetics of these compounds were analyzed to understand their efficacy and safety profiles .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AnalgesicPain relief in surgical patients
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. What are the established synthetic routes for p-(2-(butylamino)propionamido)benzoic acid ethyl ester, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis involves a two-step process:

Amide Formation : React p-aminobenzoic acid with 2-(butylamino)propionyl chloride using carbodiimide coupling agents (e.g., EDC or DCC) under anhydrous conditions at 0–5°C for 4–6 hours .

Esterification : Treat the intermediate with ethanol and catalytic sulfuric acid at reflux (78°C) for 12 hours.
Optimization Tips :

  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (Rf = 0.3 in hexane:EtOAc 3:1).
  • Purify via silica gel chromatography (95% purity confirmed by HPLC) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

TechniqueKey ParametersPurpose
¹H/¹³C NMR δ 1.3–1.5 (butyl CH₂), δ 4.3 (ester CH₂), δ 8.0 (aromatic H)Confirm substituent positions and ester linkage .
HRMS [M+H]⁺ = 245.1416 (C₁₃H₁₉NO₂)Validate molecular formula .
IR Spectroscopy 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I)Detect functional groups .

Q. What are the solvent compatibility and stability considerations for this compound under various storage conditions?

Methodological Answer:

  • Solubility :

    SolventSolubility (mg/mL)
    DMSO>50
    EtOH~30
    H₂O<1
  • Stability : Degrades at >40°C (TGA decomposition onset: 180°C). Store at -20°C under N₂ with desiccant to prevent hydrolysis .

Advanced Research Questions

Q. What molecular interactions mediate the biological activity of this compound, and how can its target engagement be experimentally validated?

Methodological Answer:

  • Mechanism : The butylamino group binds hydrophobic enzyme pockets (e.g., HSL), while the ester acts as a prodrug. Hydrolysis releases active metabolites .
  • Validation Strategies :
    • Fluorescence Polarization : Competitive binding assays using FITC-labeled HSL substrates (KD ≤ 10 µM) .
    • Hydrolysis Kinetics : Monitor ester cleavage via HPLC (pH 7.4 PBS, 37°C; t₁/₂ = 2.3 hours) .
    • Molecular Docking : Use PDB 1HLS for binding energy calculations (ΔG ≤ -8.5 kcal/mol) .

Q. How do structural modifications at the propionamido or ethyl ester positions affect pharmacological properties in SAR studies?

Methodological Answer:

ModificationImpact on Activity
Propionamido → Acetamido Reduces lipophilicity (LogP ↓ 0.8), decreases HSL inhibition (IC50 ↑ 3×) .
Ethyl Ester → Methyl Ester Faster hydrolysis (t₁/₂ = 1.1 hours) but lower bioavailability (AUC ↓ 40%) .
Butylamino → Benzylamino Enhances cytotoxicity (CC50 = 12 µM vs. 45 µM for parent compound) .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed bioactivity data?

Methodological Answer:

  • Step 1 : Re-synthesize compound and validate purity (≥98% via HPLC) .
  • Step 2 : Perform liver microsome assays to assess metabolic stability (e.g., CYP3A4-mediated degradation) .
  • Step 3 : Compare computational models (e.g., DFT vs. molecular mechanics for charge distribution) .
  • Step 4 : Use ITC to measure binding affinity discrepancies (e.g., ΔH vs. predicted ΔG) .

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